5-Tert-butyl-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Tert-butyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H11N3O2. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of β-acylamidrazones at temperatures exceeding 140°C . Another approach involves the treatment of β-acylamidrazone with an acid chloride in pyridine at 115°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow methods, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the triazole ring, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for activation, and microwave-induced cyclodehydration for one-pot synthesis . Conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts.
Major Products
Major products formed from these reactions include various substituted triazoles and their derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-Tert-butyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and antitumor properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: A closely related compound with similar chemical properties.
5-tert-Butyl-4H-1,2,4-triazole-3-thiol: Another derivative with a thiol group instead of a carboxylic acid.
Uniqueness
5-Tert-butyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and its ability to interact with specific molecular targets .
Properties
IUPAC Name |
5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)6-8-4(5(11)12)9-10-6/h1-3H3,(H,11,12)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVNYLSRRPIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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